2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide
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Overview
Description
2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclohexene ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or by the Diels-Alder reaction of 1,3-butadiene with ethylene.
Nitration of Phenol: The nitrophenyl group is introduced by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The acetamide moiety is formed by reacting the nitrophenol with acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the cyclohexene ring is coupled with the nitrophenyl acetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and acetylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in redox reactions, while the acetamide moiety might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclohexen-1-yl)-N-(2-hydroxyphenyl)acetamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
2-(1-cyclohexen-1-yl)-N-(2-nitrophenyl)acetamide: Lacks the hydroxyl group, which may affect its solubility and interaction with biological targets.
N-(2-hydroxy-5-nitrophenyl)acetamide: Lacks the cyclohexene ring, which could influence its overall stability and reactivity.
Uniqueness
The presence of both the nitro and hydroxyl groups on the phenyl ring, along with the cyclohexene ring, makes 2-(1-cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide unique
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13-7-6-11(16(19)20)9-12(13)15-14(18)8-10-4-2-1-3-5-10/h4,6-7,9,17H,1-3,5,8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXFCIVHCBIJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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